molecular formula C8H8ClNO B15302124 2-(6-Chloropyridin-2-yl)propanal

2-(6-Chloropyridin-2-yl)propanal

Cat. No.: B15302124
M. Wt: 169.61 g/mol
InChI Key: DZOUKOCWBCBUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloropyridin-2-yl)propanal is an organic compound with the CAS Registry Number 2228760-32-3 . It has a molecular formula of C 8 H 8 ClNO and a molecular weight of 169.61 g/mol . Its structure features a propanal group substituted at the second carbon with a 6-chloropyridin-2-yl ring system. This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The chloropyridine moiety is a common pharmacophore in active pharmaceutical ingredients, and the aldehyde functional group provides a reactive handle for further chemical transformations, such as condensation reactions to form new carbon-carbon bonds . Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-(6-chloropyridin-2-yl)propanal

InChI

InChI=1S/C8H8ClNO/c1-6(5-11)7-3-2-4-8(9)10-7/h2-6H,1H3

InChI Key

DZOUKOCWBCBUEU-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=NC(=CC=C1)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 6 Chloropyridin 2 Yl Propanal

Established Strategies for the Formation of the 2-(6-Chloropyridin-2-yl)propanal Core Structure

The construction of the this compound framework relies on established organic chemistry principles, including the formation of key carbon-carbon bonds and the strategic manipulation of functional groups.

Carbon-Carbon Bond Forming Reactions in Pyridine-Propanal Systems

A primary challenge in synthesizing 2-substituted pyridines is the formation of the carbon-carbon bond at the C2 position. The pyridine (B92270) ring's electronic nature can complicate traditional synthetic strategies. uiowa.edu However, several methods have been developed to functionalize pyridine scaffolds effectively. uiowa.edu For the introduction of a propanal side chain, or a precursor thereof, strategies often involve the activation of the pyridine ring or the use of organometallic reagents.

Key approaches include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed. A 2-halopyridine (e.g., 2,6-dichloropyridine) can be coupled with an appropriate organoboron or organozinc reagent containing a protected propanal synthon.

Direct Alkylation: The deprotonation of a more acidic precursor like 2-chloro-6-methylpyridine with a strong base (e.g., LDA) followed by reaction with an electrophile like ethyl formate could potentially form the aldehyde, though side reactions are common.

Addition to Pyridine N-oxides: Pyridine N-oxides can be activated with agents like triflic anhydride, making them susceptible to nucleophilic attack at the C2 position. researchgate.net This allows for the introduction of a carbon-based nucleophile that can later be converted to the propanal side chain.

Reaction TypeReagentsDescription
Negishi Coupling 2,6-Dichloropyridine, Organozinc reagent, Pd catalystForms a C-C bond between the pyridine C2 position and a three-carbon chain.
Direct Alkylation 2-Chloro-6-methylpyridine, Strong base (LDA), ElectrophileInvolves deprotonation of the methyl group followed by reaction with an electrophile to build the side chain.
N-Oxide Activation 2-Chloropyridine (B119429) N-oxide, Tf₂O, NucleophileActivation of the N-oxide facilitates nucleophilic addition at the C2 position. researchgate.net

Functional Group Transformations Preceding Aldehyde Formation

Often, the most efficient synthetic route involves installing a precursor functional group onto the pyridine ring, which is then converted to the aldehyde in a later step. This strategy avoids issues with the aldehyde group's reactivity during earlier synthetic stages. mit.edu

Common transformations include:

Oxidation of a Primary Alcohol: The synthesis can target the corresponding primary alcohol, 2-(6-chloropyridin-2-yl)propan-1-ol. This alcohol can then be oxidized to the desired aldehyde using a variety of mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.

Reduction of a Carboxylic Acid or Ester: A carboxylic acid or ester group at the target position can be reduced to the aldehyde. This can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.

Ozonolysis of an Alkene: A precursor containing a terminal double bond, such as 2-chloro-6-(prop-2-en-1-yl)pyridine, can be cleaved via ozonolysis to yield the target aldehyde.

Precursor Synthesis and Elaboration Pathways Leading to this compound

The synthesis of the target molecule typically begins with a readily available substituted pyridine. A common and commercially available starting material is 2-chloro-6-methylpyridine. From this precursor, the side chain can be elaborated through a sequence of reactions.

A plausible synthetic pathway is outlined below:

Halogenation: Radical bromination of the methyl group of 2-chloro-6-methylpyridine using N-bromosuccinimide (NBS) and a radical initiator yields 2-(bromomethyl)-6-chloropyridine.

Chain Extension: The resulting benzylic-type bromide is a good substrate for nucleophilic substitution. Reaction with a two-carbon nucleophile, such as the enolate of acetaldehyde or a protected equivalent, would form the carbon skeleton. Alternatively, reaction with cyanide followed by reduction and hydrolysis could also be a viable, albeit longer, route.

Functional Group Manipulation: The functional group introduced in the previous step is then converted to the aldehyde, as described in section 2.1.2. For instance, if the chain extension resulted in an alcohol, it would be oxidized to the final propanal.

Development of Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of methods that are not only efficient but also enantioselective and environmentally benign.

Catalytic Asymmetric Synthesis of Chiral this compound

The propanal moiety in the target molecule contains a stereocenter, making the development of asymmetric syntheses highly desirable for accessing enantiomerically pure forms. Chiral pyridines are important motifs in pharmaceuticals and chiral ligands, but their synthesis can be challenging due to potential catalyst deactivation by the basic pyridine nitrogen. chim.it

Potential strategies for asymmetric synthesis include:

Asymmetric Hydrogenation: The reduction of a corresponding α,β-unsaturated aldehyde or ketone precursor using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium) can provide the chiral aldehyde with high enantioselectivity. chim.it

Catalytic Asymmetric Alkylation: An enolate derived from a two-carbon precursor attached to the pyridine ring could be alkylated using a chiral phase-transfer catalyst to introduce the third carbon asymmetrically.

Enantioselective Aldol (B89426) Reactions: A chiral auxiliary or catalyst could be used in an aldol-type reaction between a 2-acetyl-6-chloropyridine precursor and a one-carbon electrophile to construct the chiral center.

The development of catalytic systems that tolerate the Lewis basicity of the pyridine substrate is key to the success of these approaches. chim.it

Asymmetric MethodPrecursorCatalyst TypePotential Outcome
Asymmetric Hydrogenation (E)-3-(6-chloropyridin-2-yl)acrylaldehydeChiral Rhodium or Ruthenium complexEnantioselective reduction of the C=C double bond. chim.it
Asymmetric Alkylation 2-(6-chloropyridin-2-yl)acetaldehydeChiral Phase-Transfer CatalystEnantioselective methylation of the enolate.
Asymmetric Reduction 2-(6-chloropyridin-2-yl)propan-2-oneChiral reducing agent or catalystEnantioselective reduction of the ketone to a secondary alcohol, followed by oxidation.

Green Chemistry Principles in this compound Production

Applying the principles of green chemistry to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous substances. yale.eduresearchgate.net

Key considerations for a greener synthesis include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. yale.edu Cross-coupling and addition reactions generally have higher atom economies than substitution reactions that generate stoichiometric byproducts.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. sphinxsai.com This applies to asymmetric synthesis, where a small amount of a chiral catalyst can generate large quantities of the desired enantiomer, and to functional group transformations where catalytic oxidation or reduction methods are preferred.

Reduction of Derivatives: A greener approach would minimize the use of protecting groups for the aldehyde functionality. nih.govskpharmteco.com Designing a synthetic sequence where the aldehyde is formed in the final step avoids protection/deprotection steps, which add to the step count and generate waste. skpharmteco.com

Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with safer alternatives like water, ethanol, or supercritical fluids. nih.gov

By integrating these principles, the production of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Flow Chemistry Applications and Process Intensification for this compound Synthesis

The application of flow chemistry to the synthesis of pyridine derivatives, in general, has demonstrated significant advantages over traditional batch processes. vcu.edudurham.ac.uk These benefits, which can be extrapolated to the potential synthesis of this compound, include enhanced heat and mass transfer, improved safety when handling hazardous intermediates, and the potential for seamless integration of multiple reaction and purification steps. durham.ac.uknih.gov

Process intensification, a key principle of green chemistry, aims to develop smaller, safer, and more energy-efficient manufacturing processes. vcu.edu Flow chemistry is a powerful tool for achieving process intensification. vcu.edu In the context of synthesizing pyridine-containing compounds, flow reactors have been shown to increase yield and reduce production costs. For instance, a continuous-flow process for the synthesis of a halo-substituted nicotinonitrile derivative reduced the number of steps from five in a batch process to a single continuous step, with a projected 75% reduction in production cost and an increase in yield from 58% to 92%. vcu.edu

While specific literature detailing the flow synthesis of this compound is not available, the general principles and successes in the synthesis of other functionalized pyridines suggest a high potential for its application. A hypothetical flow synthesis could involve the continuous pumping of starting materials into a heated microreactor or packed-bed reactor, potentially with an immobilized catalyst, to facilitate the key bond-forming reactions. researchgate.net In-line purification techniques, such as solid-phase extraction or liquid-liquid separation, could be integrated to remove impurities and byproducts, leading to a continuous stream of the desired product. durham.ac.uk

Table 1: Potential Advantages of Flow Chemistry in the Synthesis of this compound

FeatureBenefit in Flow Synthesis
Heat Transfer Superior temperature control, minimizing side reactions and improving selectivity.
Mass Transfer Efficient mixing of reagents, leading to faster reaction rates and higher conversions.
Safety Small reactor volumes reduce the risk associated with handling reactive intermediates or exothermic reactions.
Scalability Production can be scaled up by running the flow reactor for longer periods or by parallelizing multiple reactors.
Automation Continuous monitoring and control of reaction parameters ensure consistent product quality.
Integration Multi-step syntheses and purifications can be combined into a single, continuous process. nih.gov

Stereochemical Control and Diastereoselective/Enantioselective Strategies in this compound Synthesis

The propanal moiety in this compound contains a stereocenter at the alpha-position to the carbonyl group. The control of this stereocenter is a critical aspect of the synthesis, particularly if the compound is intended for use in a chiral environment, such as in pharmaceutical applications. While specific diastereoselective or enantioselective syntheses for this compound have not been reported, general strategies for the stereocontrolled synthesis of functionalized pyridines can be considered.

Diastereoselective Strategies:

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. While this compound itself has only one stereocenter, diastereoselective reactions could be employed in its synthesis if a chiral auxiliary is used. The chiral auxiliary would introduce a second stereocenter, allowing for the diastereoselective formation of the desired stereocenter on the propanal chain. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

For example, a common approach involves the use of chiral oxazolidinones or sultams as auxiliaries attached to a precursor of the propanal side chain. Diastereoselective alkylation of the enolate derived from this chiral precursor with a 2-(6-chloropyridin-2-yl)methyl halide would establish the desired stereocenter.

Enantioselective Strategies:

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This can be achieved through the use of chiral catalysts, reagents, or starting materials.

Catalytic Asymmetric Synthesis: A powerful approach would be the use of a chiral catalyst to directly introduce the stereocenter. For instance, an asymmetric Michael addition of a nucleophile to a 2-(6-chloropyridin-2-yl) substituted α,β-unsaturated aldehyde could be catalyzed by a chiral organocatalyst, such as a prolinol derivative. This would directly establish the stereocenter at the α-position.

Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials from nature. For example, a chiral amino acid could be converted through a series of reactions into a chiral precursor containing the propanal side chain with the desired stereochemistry, which could then be coupled to the 2-(6-chloropyridin) moiety.

The development of stereoselective methods for the functionalization of pyridines is an active area of research. acs.org While direct examples for this compound are lacking, the principles of asymmetric synthesis provide a clear roadmap for achieving stereochemical control.

Table 2: Potential Stereoselective Strategies for this compound Synthesis

StrategyDescriptionKey Considerations
Chiral Auxiliary A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction.Efficiency of auxiliary attachment and removal; diastereoselectivity of the key step.
Catalytic Asymmetric Synthesis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.Catalyst availability and cost; enantiomeric excess (ee) achieved.
Chiral Pool Synthesis Utilizes enantiopure starting materials derived from natural sources.Availability of suitable chiral starting materials; length of the synthetic sequence.

Investigating the Reactivity and Reaction Mechanisms of 2 6 Chloropyridin 2 Yl Propanal

Reactivity of the Aldehyde Moiety in 2-(6-Chloropyridin-2-yl)propanal

The propanal functional group is a versatile center for a variety of chemical transformations, including nucleophilic additions, redox reactions, and condensations.

Nucleophilic Addition Reactions and Subsequent Transformations

The aldehyde group in this compound is susceptible to attack by nucleophiles at the electrophilic carbonyl carbon. A classic example is the Grignard reaction, where an organomagnesium halide, such as methylmagnesium bromide, adds to the carbonyl, forming a secondary alcohol after an acidic workup. google.com Similarly, organolithium reagents can be employed for this transformation. nih.gov These reactions are fundamental for creating new carbon-carbon bonds.

Another important nucleophilic addition is the reaction with cyanide ions, typically from a source like potassium cyanide (KCN), to form a cyanohydrin. This reaction is often the first step in the Strecker synthesis of amino acids. The resulting α-hydroxy nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amino alcohol, highlighting the synthetic utility of this transformation.

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. masterorganicchemistry.comresearchgate.net This involves the reaction of the aldehyde with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to yield the corresponding alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileReagent(s)Product Type
CarbanionGrignard Reagent (e.g., RMgX)Secondary Alcohol
CarbanionOrganolithium Reagent (e.g., RLi)Secondary Alcohol
CyanideKCN, AcidCyanohydrin
Phosphonium YlideWittig Reagent (e.g., Ph₃P=CHR)Alkene

Oxidation and Reduction Pathways of the Propanal Functional Group

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions, can effectively oxidize the propanal group to the corresponding carboxylic acid, 2-(6-chloropyridin-2-yl)propanoic acid. google.comscispace.com Milder oxidizing agents can also be employed, sometimes allowing for more selective transformations.

Reduction: The reduction of the aldehyde to a primary alcohol, 2-(6-chloropyridin-2-yl)propan-1-ol, is commonly achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, often used in alcoholic solvents, that readily reduces aldehydes and ketones. youtube.comorganic-chemistry.org For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger and less selective reducing agent. researchgate.net

Table 2: Oxidation and Reduction of the Propanal Group

TransformationReagent(s)Product Functional Group
OxidationKMnO₄ or K₂Cr₂O₇/H⁺Carboxylic Acid
ReductionNaBH₄ or LiAlH₄Primary Alcohol

Condensation Reactions and Enol Chemistry of this compound

The presence of an α-hydrogen on the propanal moiety allows for the formation of an enolate under basic conditions, which is a key intermediate in several important carbon-carbon bond-forming reactions.

The aldol (B89426) condensation is a prime example, where in the presence of a base, the enolate of one molecule of this compound can attack the carbonyl group of another molecule. masterorganicchemistry.com This addition reaction is followed by a dehydration step, typically upon heating, to yield an α,β-unsaturated aldehyde. masterorganicchemistry.com Cross-aldol condensations with other aldehydes or ketones are also possible, expanding the synthetic scope.

Chemical Transformations Involving the 6-Chloropyridine Ring System

The chlorine atom on the pyridine (B92270) ring serves as a handle for various substitution and coupling reactions, enabling significant modification of the aromatic core.

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chlorine Atom

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction. Amines, for instance, can displace the chloride to form N-substituted 2-aminopyridine (B139424) derivatives. These reactions are often carried out at elevated temperatures.

Metal-Catalyzed Cross-Coupling Reactions at the Chloropyridine Core

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the chlorine atom.

The Suzuki-Miyaura coupling reaction involves the coupling of the chloropyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This reaction is highly versatile for creating biaryl structures, for example, by coupling with phenylboronic acid to yield 2-phenyl-6-(propan-2-al)pyridine. researchgate.net

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that forms a carbon-nitrogen bond between the chloropyridine and an amine. nih.govwikipedia.org This method is often more efficient and proceeds under milder conditions than traditional SNAr reactions for the synthesis of aminopyridines. nih.govwikipedia.orgnih.gov

Table 3: Examples of Reactions on the 6-Chloropyridine Ring

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
Nucleophilic Aromatic Substitution (SNAr)Amine (e.g., RNH₂)Heat6-Aminopyridine derivative
Suzuki-Miyaura CouplingBoronic Acid (e.g., R'B(OH)₂)Pd catalyst, Base6-Aryl/Alkylpyridine derivative
Buchwald-Hartwig AminationAmine (e.g., R'₂NH)Pd catalyst, Ligand, Base6-Aminopyridine derivative

Exploration of Pyridine Nitrogen Reactivity (e.g., N-Oxidation, Quaternization)

The lone pair of electrons on the pyridine nitrogen atom is a focal point of its reactivity, susceptible to reactions with electrophiles. This reactivity, however, is modulated by the electronic effects of the substituents on the pyridine ring. In the case of this compound, the chlorine atom and the propanal group, both being electron-withdrawing, are expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to unsubstituted pyridine.

N-Oxidation:

The conversion of the pyridine nitrogen to an N-oxide is a common transformation that significantly alters the reactivity of the pyridine ring. This reaction is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), or Caro's acid. arkat-usa.org For 2-chloropyridines, N-oxidation proceeds to give the corresponding 2-chloropyridine (B119429) N-oxide. nih.govwikipedia.org The presence of the electron-withdrawing chloro and propanal groups in this compound would likely necessitate more forcing reaction conditions for N-oxidation compared to pyridine itself.

A plausible synthetic route for the N-oxidation of this compound is outlined below:

Reaction Scheme for N-Oxidation:

Generated code

Reactant: this compound Reagent: Oxidizing agent (e.g., m-CPBA) Product: this compound N-oxide

The reaction conditions would likely involve treating the substrate with an oxidizing agent in a suitable solvent, such as dichloromethane (B109758) or chloroform, at a controlled temperature.

Quaternization:

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a pyridinium (B92312) salt. This reaction is a classic example of a nucleophilic substitution where the pyridine nitrogen acts as the nucleophile. The reactivity of pyridines in quaternization reactions is sensitive to steric hindrance around the nitrogen atom and the electronic nature of the substituents. osti.govresearchgate.net For this compound, the presence of the substituent at the 2-position could sterically hinder the approach of the alkylating agent to some extent.

Reaction Scheme for Quaternization:

Generated code

Reactant: this compound Reagent: Alkylating agent (e.g., methyl iodide) Product: N-Alkyl-2-(6-chloropyridin-2-yl)propanal salt

The reaction would typically be carried out by heating the pyridine derivative with an excess of the alkylating agent, either neat or in a polar aprotic solvent.

The following table provides hypothetical, yet realistic, comparative reactivity data for the N-oxidation and quaternization of pyridine and a substituted pyridine, illustrating the expected influence of an electron-withdrawing group.

CompoundRelative Rate of N-OxidationRelative Rate of Quaternization (with CH₃I)
Pyridine11
2-Chloropyridine0.10.2
This compound Expected to be < 0.1Expected to be < 0.2

This table presents illustrative data based on established chemical principles. Specific experimental data for this compound is not available in the cited literature.

Mechanistic Elucidation of Key Reactions of this compound

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Identification and Characterization of Reaction Intermediates

The reactions of this compound are expected to proceed through various transient intermediates. For instance, in nucleophilic aromatic substitution (SNAr) reactions at the 6-position, a key intermediate is the Meisenheimer complex. stackexchange.comthieme-connect.com This intermediate is a resonance-stabilized anionic σ-complex formed by the addition of the nucleophile to the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the ring, as well as the chloro and propanal substituents, would stabilize this intermediate, thereby facilitating the substitution reaction.

Formation of a Meisenheimer Complex in SNAr:

Figure 1: Proposed Meisenheimer intermediate in the reaction of this compound with a nucleophile (Nu⁻).

The characterization of such transient species often requires specialized techniques such as low-temperature NMR spectroscopy or trapping experiments.

Kinetic Studies and Reaction Pathway Mapping

Kinetic studies are instrumental in mapping the reaction pathways and understanding the factors that control the reaction rates. For the reactions of this compound, one would expect the kinetics to be influenced by the concentration of the reactants, the temperature, and the nature of the solvent and any catalyst used.

A hypothetical reaction coordinate diagram for an SNAr reaction is shown below, illustrating the energy profile of the reaction pathway.

Figure 2: Hypothetical reaction coordinate diagram for the SNAr reaction of this compound.

Solvent Effects and Catalytic Influences on Reactivity

The choice of solvent can have a profound impact on the rate and outcome of reactions involving this compound. For nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation of the nucleophilic reagent while leaving the anion relatively free to attack the electrophilic ring. libretexts.orgresearchgate.net Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity. libretexts.orgnih.gov

Catalysts can also play a significant role. For instance, in nucleophilic aromatic substitution reactions, phase-transfer catalysts can be employed to facilitate the reaction between a solid or aqueous nucleophile and an organic substrate. In other transformations, transition metal catalysts, such as palladium complexes, could be used to facilitate cross-coupling reactions at the chloro-substituted position. beilstein-journals.orgyoutube.com

The following table summarizes the expected effects of different solvent types on a hypothetical SNAr reaction of this compound.

Solvent TypeExample SolventsExpected Effect on SNAr RateRationale
Polar AproticDMF, DMSO, AcetonitrileRate enhancementSolvates the counter-ion of the nucleophile, increasing its effective nucleophilicity. libretexts.org
Polar ProticWater, Ethanol, MethanolRate decreaseSolvates the nucleophile via hydrogen bonding, reducing its reactivity. libretexts.orgnih.gov
NonpolarToluene, HexaneVery slow or no reactionPoor solubility of ionic nucleophiles and poor stabilization of charged intermediates.

This table is based on general principles of solvent effects in SNAr reactions. libretexts.orgresearchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation of 2 6 Chloropyridin 2 Yl Propanal and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Insights

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex derivatives of 2-(6-chloropyridin-2-yl)propanal.

Multidimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the intricate network of covalent bonds and spatial relationships within this compound and its analogs. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduprinceton.edu For this compound, COSY spectra would show correlations between the aldehydic proton and the proton on the adjacent chiral carbon, as well as between the protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu It provides a clear map of which proton is attached to which carbon, simplifying the assignment of the carbon skeleton. youtube.com For instance, the aldehydic proton signal would correlate with the carbonyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For example, HMBC would show correlations between the methyl protons and the chiral carbon, the adjacent pyridine carbon, and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.edu This is critical for determining the stereochemistry and preferred conformation of the molecule. For chiral derivatives, NOESY can help establish the relative configuration of stereocenters.

Table 1: Representative 2D NMR Correlations for this compound

Proton (¹H) COSY Correlations (¹H) HSQC Correlation (¹³C) HMBC Correlations (¹³C)
Aldehydic-HMethine-HCarbonyl-CMethine-C, Pyridine-C2
Methine-HAldehydic-H, Methyl-HMethine-CCarbonyl-C, Methyl-C, Pyridine-C2, Pyridine-C3, Pyridine-C6
Methyl-HMethine-HMethyl-CMethine-C, Carbonyl-C
Pyridine-H3Pyridine-H4Pyridine-C3Pyridine-C2, Pyridine-C4, Pyridine-C5
Pyridine-H4Pyridine-H3, Pyridine-H5Pyridine-C4Pyridine-C2, Pyridine-C3, Pyridine-C5, Pyridine-C6
Pyridine-H5Pyridine-H4Pyridine-C5Pyridine-C3, Pyridine-C4, Pyridine-C6

This table is a generalized representation and actual chemical shifts and correlations would need to be determined experimentally.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

The propanal side chain of this compound can exhibit conformational flexibility due to rotation around the single bonds. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes and other exchange processes that occur on the NMR timescale. hw.ac.ukhw.ac.uk

For this compound, DNMR could be used to investigate the rotational barrier around the C-C bond connecting the chiral center to the pyridine ring. At low temperatures, the rotation might be slow enough to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barrier to rotation. chemistrysteps.com Studies on similar molecules, like 2,6-bis(benzimidazol-2′-yl)pyridine, have utilized variable temperature NMR to understand conformational preferences. researchgate.net The presence of different conformers has been observed in related compounds like chloropropanol (B1252657) at room temperature. nih.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Mechanistic Deductions

Mass spectrometry (MS) is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation patterns observed in MS can also offer valuable structural information. youtube.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Complex Derivatives

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of complex molecules. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed information about the connectivity of the molecule. ncsu.edu The fragmentation patterns are often specific to certain structural motifs or functional groups, aiding in the identification of unknown compounds or the confirmation of a proposed structure. mjcce.org.mk For derivatives of this compound, MS/MS can be used to confirm the identity of substituents and their location on the core structure by analyzing the neutral losses and characteristic fragment ions. youtube.com

Table 2: Plausible MS/MS Fragmentations for a Hypothetical Derivative of this compound

Precursor Ion (m/z) Neutral Loss (Da) Product Ion (m/z) Plausible Lost Fragment
[M+H]⁺29[M+H-29]⁺CHO (aldehyde group)
[M+H]⁺43[M+H-43]⁺CH3CHO (acetaldehyde)
[M+H]⁺113[M+H-113]⁺C5H3ClN (chloropyridine ring)

This table illustrates hypothetical fragmentation pathways. Actual fragmentation would depend on the specific derivative and the ionization conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. ncsu.edu This is a crucial step in the identification of a new or unknown substance. For this compound, HRMS would confirm its elemental composition of C₈H₈ClNO. This level of precision helps to distinguish between compounds that may have the same nominal mass but different elemental formulas.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination of Chiral Analogs

Since this compound possesses a chiral center at the carbon atom bearing the aldehyde group, its enantiomers will interact differently with plane-polarized light. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of chiral molecules. wikipedia.orgyoutube.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.in The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparison with the spectra of compounds with a known configuration or through theoretical calculations. mdpi.com The sign and intensity of the Cotton effects in the CD spectrum are related to the spatial arrangement of the chromophores and other groups around the chiral center. acs.orgnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mgcub.ac.in Similar to CD, the ORD curve is characteristic of a particular enantiomer and can be used to assign the absolute configuration. utsunomiya-u.ac.jp

For chiral analogs of this compound, these techniques would be invaluable for establishing their stereochemical identity, which is often crucial for their biological activity or application in asymmetric synthesis. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Specific Bond Analyses and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of molecular structures and for monitoring the progress of chemical reactions. For this compound, these techniques provide a detailed fingerprint of the molecule, allowing for the identification of specific functional groups and the elucidation of the bonding framework.

The vibrational spectrum of this compound is characterized by contributions from the chloropyridine ring and the propanal side chain. The analysis of these spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can provide theoretical vibrational frequencies that correlate well with experimental data. researchgate.netresearchgate.net

Analysis of the Chloropyridine Moiety:

The vibrational modes of the 2-chloropyridine (B119429) ring are well-characterized and serve as a reference for interpreting the spectrum of this compound. Key vibrational modes include:

C-H stretching vibrations of the aromatic ring, which are typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations within the pyridine ring, which give rise to a series of characteristic bands between 1400 cm⁻¹ and 1600 cm⁻¹. The quaternization of the pyridine nitrogen, as in pyridinium (B92312) salts, can lead to shifts in these vibrational frequencies, reflecting changes in the aromatic character of the ring. pw.edu.pl

C-Cl stretching vibration , which is expected to appear at a lower frequency, typically in the range of 600-800 cm⁻¹, and is a key indicator of the chloro-substitution on the pyridine ring.

Studies on related molecules like 2-amino-5-chloropyridine (B124133) and 2-amino-6-chloropyridine (B103851) have provided detailed assignments of the vibrational modes of the chloropyridine ring, which can be extrapolated to this compound. core.ac.ukiiste.org

Analysis of the Propanal Side Chain:

The propanal side chain introduces several characteristic vibrational modes:

C=O stretching vibration of the aldehyde group is one of the most intense and easily identifiable bands in the IR spectrum, typically appearing in the region of 1720-1740 cm⁻¹. The exact position of this band can be influenced by conjugation and the electronic effects of the chloropyridine ring.

C-H stretching vibration of the aldehyde group, which gives rise to a characteristic pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C-H bending and stretching vibrations of the methyl and methine groups in the propanal chain, which are observed in the regions of 1375-1470 cm⁻¹ and 2850-2990 cm⁻¹, respectively.

Reaction Monitoring:

Vibrational spectroscopy is an invaluable technique for monitoring the synthesis of this compound and its subsequent reactions. irdg.orgyoutube.com By tracking the appearance or disappearance of characteristic vibrational bands, the progress of a reaction can be followed in real-time. irdg.orgyoutube.com For instance, in the synthesis of this compound, the formation of the aldehyde can be monitored by the appearance of the strong C=O stretching band around 1730 cm⁻¹. Conversely, in subsequent reactions where the aldehyde is transformed into another functional group, the disappearance of this band would indicate the consumption of the starting material. This approach allows for the optimization of reaction conditions and the determination of reaction endpoints. irdg.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopic Technique
Pyridine RingC-H Stretch3000-3100IR, Raman
Pyridine RingC=C, C=N Stretch1400-1600IR, Raman
C-ClC-Cl Stretch600-800IR, Raman
AldehydeC=O Stretch1720-1740IR
AldehydeC-H Stretch2720, 2820IR
Alkyl ChainC-H Bend/Stretch1375-1470, 2850-2990IR, Raman

X-Ray Crystallography for Solid-State Structural Determination of Crystalline Forms

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While a specific crystal structure for this compound is not publicly available, the methodology and the type of information that can be obtained can be understood from studies on related heterocyclic compounds. nih.gov

The process of X-ray crystal structure determination involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of sufficient size and quality.

Data Collection: The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern, which consists of a set of reflections of varying intensities, is collected by a detector. nih.gov

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using computational methods. The initial structural model is then refined to obtain the best possible fit to the experimental data.

For a molecule like this compound, a crystal structure would provide invaluable information, including:

Conformation of the Propanal Side Chain: The dihedral angles defining the orientation of the propanal side chain relative to the chloropyridine ring would be precisely determined. This is important for understanding steric effects and potential intramolecular interactions.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of any intermolecular interactions, such as hydrogen bonds (if present in derivatives), halogen bonds involving the chlorine atom, and π-π stacking interactions between the pyridine rings. These interactions play a crucial role in the solid-state properties of the material.

Precise Bond Lengths and Angles: The exact bond lengths and angles of all the atoms in the molecule would be determined with high precision, providing experimental validation of the molecular geometry.

In studies of related compounds, such as 2-cyanoguanidinophenytoin, X-ray crystallography has been used to determine the crystal system, space group, and unit cell dimensions, as well as to elucidate the intermolecular hydrogen bonding network that stabilizes the crystal structure. nih.gov For example, the crystal structure of a derivative could reveal a monoclinic crystal system with a specific space group, such as P2₁/c. nih.gov

Parameter Description
Crystal SystemThe crystal system describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe space group provides a complete description of the symmetry of the crystal.
Unit Cell DimensionsThese are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond LengthsThe distances between the nuclei of two bonded atoms.
Bond AnglesThe angles between adjacent bonds.
Torsion AnglesThe dihedral angles that describe the conformation of the molecule.
Intermolecular InteractionsNon-covalent interactions between molecules in the crystal lattice.

No Publicly Available Computational Studies Found for this compound

While the compound, identified by the CAS number 2228760-32-3, is commercially available, it does not appear to have been the subject of dedicated computational chemistry research according to a thorough review of scientific literature databases. Methodologies such as Density Functional Theory (DFT) and other in silico approaches are commonly used to investigate similar pyridine derivatives, providing insights into their properties and reactivity. However, the application of these methods to this compound has not been documented in peer-reviewed publications.

Consequently, it is not possible to provide scientifically accurate and detailed information for the following requested topics:

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry: No published data exists on the application of DFT for the ground state properties of this specific molecule, nor are there any public conformational analyses or energy landscape studies.

Theoretical Prediction of Reaction Mechanisms and Transition State Analysis: There is no computational elucidation of the reactivity of the aldehyde and pyridine ring for this compound, nor any prediction of kinetic and thermodynamic parameters for its transformations.

In Silico Spectroscopic Property Prediction and Correlation with Experimental Data: No theoretical spectroscopic data has been published to correlate with any potential experimental findings.

Searches for broader terms encompassing chloropyridinyl aldehydes and related structures also failed to yield specific computational data for this compound. Without such foundational research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Studies on 2 6 Chloropyridin 2 Yl Propanal

In Silico Spectroscopic Property Prediction and Correlation with Experimental Data

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Computational methods allow for the prediction of ¹H and ¹³C NMR chemical shifts and coupling constants, providing valuable insights prior to or in the absence of experimental data. Various software packages and online predictors utilize different algorithms, from empirical-based systems to more rigorous quantum mechanical calculations, to estimate these parameters. ewha.ac.krnih.govnmrdb.org

For 2-(6-Chloropyridin-2-yl)propanal, predicted ¹H and ¹³C NMR chemical shifts can be generated using online databases and prediction software. caspre.canmrdb.org These predictions are based on the molecule's structure and a vast database of known chemical shifts. sourceforge.io The expected chemical shifts are influenced by the electronic environment of each nucleus, which is modulated by the electronegativity of the chlorine atom, the aromaticity of the pyridine (B92270) ring, and the presence of the propanal moiety.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted J-coupling (Hz)
H (aldehyde)9.7Doublet2.5
H (methine)4.0Quartet7.0, 2.5
H (methyl)1.5Doublet7.0
Pyridine H37.4Doublet8.0
Pyridine H47.8Triplet8.0
Pyridine H57.3Doublet8.0

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C (carbonyl)200.5
C (methine)55.2
C (methyl)15.8
Pyridine C2158.0
Pyridine C3124.5
Pyridine C4140.0
Pyridine C5121.0
Pyridine C6151.0

Note: These are predicted values and may differ from experimental results.

Theoretical UV-Vis and IR Spectra Calculations

Theoretical calculations can also predict the ultraviolet-visible (UV-Vis) and infrared (IR) spectra of a molecule. Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net The predicted UV-Vis spectrum for this compound would likely show absorptions characteristic of the chloropyridine and aldehyde chromophores. science-softcon.descience-softcon.denist.gov

Similarly, computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. nist.govchemicalbook.com These calculations can help in identifying characteristic functional group vibrations, such as the C=O stretch of the aldehyde and the C-Cl and C-N vibrations of the pyridine ring.

Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Absorption
UV-Vis (λmax)~265 nm
IR (C=O stretch)~1725 cm⁻¹
IR (C-Cl stretch)~780 cm⁻¹
IR (Pyridine ring)~1570, 1450 cm⁻¹

Note: These are predicted values and may differ from experimental results.

Molecular Modeling and Interaction Studies (Excluding Clinical Outcomes)

Molecular modeling provides a window into the dynamic behavior of molecules and their interactions with their environment and potential biological targets.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound and the influence of solvent on its structure and dynamics. nih.gov By simulating the motion of the molecule over time, MD can reveal preferred conformations and the flexibility of the propanal side chain relative to the rigid pyridine ring. The solvent environment, typically water for biological relevance, can significantly impact conformational preferences through hydrogen bonding and other intermolecular interactions.

Ligand-Molecular Target Docking Simulations (focused on binding modes and interactions, not efficacy)

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a larger molecule, typically a protein. researchgate.netnih.gov While no specific targets for this compound have been identified in the provided search results, docking simulations could be hypothetically performed against various enzymes or receptors where pyridine-containing compounds have shown activity. acs.org Such simulations would aim to identify potential binding pockets and elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that could stabilize the ligand-target complex. The chlorine substituent and the propanal group would be expected to play significant roles in defining these interactions. nih.gov

Quantitative Structure-Reactivity/Activity Relationship (QSAR/QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or reactivity. nih.gov For derivatives of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. nih.govewha.ac.kr This involves calculating a set of molecular descriptors for each derivative, which quantify various physicochemical properties such as steric, electronic, and hydrophobic characteristics. A mathematical model is then generated to relate these descriptors to the observed activity. Such models can guide the design of more potent or selective compounds by identifying the structural features that are most important for the desired activity. nih.gov

Applications and Functionalization Research of 2 6 Chloropyridin 2 Yl Propanal As a Synthetic Precursor

2-(6-Chloropyridin-2-yl)propanal as a Synthetic Building Block in Multistep Synthesis

No specific studies or patents were identified that describe the use of this compound as a synthetic building block in multistep synthesis. The versatility of related chloropyridine derivatives in synthesis is known, but direct application of this specific propanal derivative is not documented.

Precursor in Complex Heterocyclic Compound Synthesis

A thorough search did not yield any publications detailing the role of this compound as a precursor in the synthesis of complex heterocyclic compounds. While the synthesis of various heterocycles from pyridine-based precursors is a broad field of study, specific examples commencing from this compound are not present in the available literature.

Intermediate in the Synthesis of Natural Product Analogs

There is no available research documenting the use of this compound as an intermediate in the synthesis of natural product analogs.

Development of Chiral Auxiliaries or Ligands Derived from this compound

No literature was found describing the development or application of chiral auxiliaries or ligands derived specifically from this compound.

Exploration of Biological Interaction Profiles at the Molecular Level (In Vitro and Mechanistic Focus)

No data is available regarding the exploration of biological interaction profiles for derivatives of this compound.

In Vitro Enzyme Binding and Inhibition Studies of Derivatives

A comprehensive search of scientific databases yielded no in vitro enzyme binding or inhibition studies for derivatives of this compound. Consequently, no data tables of such findings can be provided.

Receptor Interaction and Ligand Binding Site Characterization (Molecular Basis)

No research focused on the receptor interaction or ligand binding site characterization for derivatives of this compound could be located. Therefore, a molecular basis for such interactions has not been established in the literature.

Structure-Activity Relationship (SAR) Studies for Molecular Targets (mechanistic, in vitro)

The development of new therapeutic agents often relies on the systematic modification of a lead compound to understand how structural changes affect its biological activity—a process known as Structure-Activity Relationship (SAR) studies. The unique combination of a chloropyridine scaffold and a propanal side chain in this compound makes it an intriguing candidate for such investigations.

The pyridine (B92270) ring is a common feature in many biologically active compounds and approved drugs. mdpi.com The chlorine substituent on the pyridine ring at the 6-position offers a site for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. acs.orgnih.govwikipedia.org This strategic modification can significantly influence the molecule's interaction with biological targets. For instance, replacing the chlorine with different amines, alcohols, or thiols could modulate properties like binding affinity, selectivity, and pharmacokinetic profiles.

Furthermore, the propanal moiety provides a versatile handle for a variety of chemical transformations. The aldehyde can be readily converted into other functional groups such as alcohols, amines, carboxylic acids, and imines. These modifications can explore different binding pockets of a target protein. For example, reductive amination of the propanal group can introduce diverse substituents, allowing for the exploration of specific interactions within a receptor's binding site.

A hypothetical SAR study could involve synthesizing a library of derivatives of this compound, as depicted in the table below. By systematically altering the substituents on the pyridine ring and the functional group derived from the propanal side chain, researchers could probe the structural requirements for activity against a specific molecular target, such as a protein kinase or a G-protein coupled receptor.

Table 1: Hypothetical Derivatives of this compound for SAR Studies

Base Structure Modification at C6 of Pyridine Ring (R1) Modification of Propanal Side Chain (R2) Potential Biological Investigation
-OCH3-CH2NH2Kinase inhibition assays
-N(CH3)2-CH(OH)CH3GPCR binding assays
-SCH2Ph-COOHEnzyme inhibition studies
-F-CH=NOHAntiviral activity screening

This table presents theoretical derivatives for the purpose of illustrating potential SAR studies and does not represent experimentally confirmed compounds or activities.

Integration into Advanced Materials Research (e.g., conductive polymers, luminescent materials)

The field of materials science is constantly seeking new molecular building blocks to create materials with novel electronic and optical properties. The structural features of this compound suggest its potential as a monomer or a precursor for the synthesis of advanced materials.

Pyridine-based polymers have been investigated for their potential applications in electronic devices due to the electron-deficient nature of the pyridine ring. researchgate.net The incorporation of a chloropyridine unit into a polymer backbone can influence its electronic properties, such as its electron affinity and charge transport characteristics. The chlorine atom can be a site for cross-linking reactions or for post-polymerization functionalization, allowing for the fine-tuning of the material's properties.

The propanal group of this compound offers a route to polymerization through reactions like aldol (B89426) condensation or by its conversion to other polymerizable functionalities, such as a vinyl group. This could enable the synthesis of polymers with a conjugated backbone incorporating the chloropyridine moiety, which may exhibit interesting conductive or semi-conductive properties.

Furthermore, pyridine derivatives are known to be components of luminescent materials. The rigid, aromatic structure of the pyridine ring can serve as a chromophore, and its photophysical properties can be modulated by the introduction of various substituents. The functionalization of this compound at both the chlorine and aldehyde positions could lead to the development of new fluorescent or phosphorescent materials with potential applications in organic light-emitting diodes (OLEDs), sensors, or bio-imaging.

Research into the synthesis of polymers from monomers containing pyridine rings has shown that these materials can exhibit p- and n-type doping, making them suitable for electronic device development. researchgate.net While direct research on polymers derived from this compound is not yet available, the foundational chemistry of related compounds suggests a promising avenue for exploration.

Table 2: Potential Applications of this compound in Advanced Materials

Material Type Role of this compound Potential Functionalization Strategy Targeted Properties
Conductive PolymersMonomer or PrecursorPolymerization via the propanal group (e.g., Knoevenagel condensation)Electrical conductivity, charge mobility
Post-polymerization modification at the chlorine siteTunable electronic properties
Luminescent MaterialsCore scaffoldDerivatization to form extended conjugated systemsFluorescence, phosphorescence
Coordination with metal ionsMetal-organic frameworks (MOFs) with emissive properties

This table outlines prospective applications based on the chemical nature of the compound and is not based on existing experimental data for this specific molecule.

Future Research Directions and Unresolved Challenges in 2 6 Chloropyridin 2 Yl Propanal Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of single enantiomers and diastereomers of chiral molecules is a cornerstone of modern medicinal and materials chemistry. For 2-(6-Chloropyridin-2-yl)propanal, which possesses a stereocenter at the α-position of the aldehyde, the development of stereoselective synthetic routes is a paramount challenge.

Future research will likely focus on organocatalysis, a powerful tool for the asymmetric synthesis of α-substituted aldehydes. acs.orgchemrxiv.org Chiral amines, such as proline and its derivatives, could be employed to form chiral enamines in situ, which can then react with electrophiles. nih.govnih.gov The development of novel organocatalysts specifically tailored for the 2-(6-chloropyridin-2-yl) scaffold will be crucial to achieve high enantioselectivity.

Furthermore, transition metal-catalyzed asymmetric hydrogenation of a corresponding α,β-unsaturated precursor would offer another viable route. nih.govrsc.org This would involve the design of chiral ligands that can effectively coordinate with a metal center and control the facial selectivity of hydride delivery. The presence of the chlorine atom and the pyridine (B92270) nitrogen may influence catalyst activity and selectivity, presenting both a challenge and an opportunity for the design of novel catalytic systems.

Table 1: Potential Strategies for Stereoselective Synthesis

StrategyCatalyst TypeKey IntermediateAnticipated Challenge
Asymmetric Aldol (B89426) ReactionChiral Proline DerivativesChiral EnamineControlling facial selectivity in the presence of the pyridine nitrogen.
Asymmetric AlkylationChiral Phase-Transfer CatalystsIon PairSteric hindrance from the pyridine ring affecting catalyst approach.
Asymmetric HydrogenationChiral Rhodium or Iridium ComplexesMetal-Hydride ComplexPotential catalyst poisoning by the pyridine nitrogen.

Exploration of Novel Reactivities and Unexpected Transformation Pathways

The unique electronic properties of the this compound scaffold, arising from the interplay between the electron-withdrawing chlorine atom and the coordinating pyridine nitrogen, suggest a rich and largely unexplored reactive landscape.

A significant area of future research will be the exploration of C-H activation reactions. ukcatalysishub.co.uknih.govyoutube.comchemrxiv.org Direct functionalization of the C-H bonds on the pyridine ring, without the need for pre-functionalization, represents a highly atom-economical approach to complex molecule synthesis. acs.org Nickel or palladium-catalyzed methods, potentially guided by the propanal moiety or an in-situ formed imine, could enable selective arylation, alkenylation, or alkylation at various positions on the pyridine ring. acs.orgchemrxiv.org

Photoredox catalysis is another promising avenue for unlocking novel reactivity. wikipedia.orgmdpi.comresearchgate.net Visible-light-mediated reactions could enable transformations that are difficult to achieve through traditional thermal methods. For instance, the generation of radical intermediates from this compound could lead to novel carbon-carbon and carbon-heteroatom bond formations. rsc.org The chloro-substituent may also participate in photoredox-mediated cross-coupling reactions.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The prediction of reaction outcomes and the optimization of reaction conditions are major bottlenecks in chemical synthesis. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to address these challenges. acs.org

For this compound, ML models could be trained on data from reactions of analogous pyridine derivatives to predict the feasibility and outcome of new transformations. These models can learn complex relationships between the substrate structure, reagents, catalysts, and reaction conditions to provide valuable insights for experimental design. For instance, predictive models could help identify the optimal catalyst and conditions for a desired stereoselective transformation, significantly reducing the experimental effort required.

Furthermore, AI algorithms can be employed for de novo reaction pathway discovery. By exploring the vast chemical space around this compound, these algorithms could propose novel and unexpected synthetic routes to valuable target molecules.

Advanced Mechanistic Studies using Operando Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of existing processes. Operando spectroscopy, which involves the real-time monitoring of a catalytic reaction under actual working conditions, is a powerful tool for gaining mechanistic insights.

For reactions involving this compound, operando infrared (IR) spectroscopy could be used to identify and track the formation of key intermediates, such as enamines or metal-bound species. acs.org This would provide direct evidence for proposed reaction mechanisms and help to elucidate the role of the catalyst and the substrate in the transformation.

Combining operando spectroscopy with computational methods, such as Density Functional Theory (DFT), would provide a particularly powerful approach. DFT calculations can be used to model the structures and energies of reactants, intermediates, and transition states, providing a theoretical framework for interpreting the experimental data obtained from operando spectroscopy.

Design and Synthesis of Complex Architectures Incorporating the this compound Scaffold

The unique structural and electronic features of this compound make it an attractive building block for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry and materials science.

One exciting direction is the use of this compound in macrocyclization reactions. nih.govacs.org The propanal group can participate in ring-closing reactions, such as intramolecular aldol or Wittig reactions, while the pyridine nitrogen and chlorine atom can be used to template the macrocyclization or to introduce additional functionality. The synthesis of macrocycles containing the chloropyridine motif is of interest for the development of new therapeutic agents. nih.gov

Furthermore, the this compound scaffold could be incorporated into larger, biologically active molecules. The pyridine ring is a common motif in many pharmaceuticals, and the presence of the chloro and propanal substituents provides handles for further chemical modification and diversification. The development of efficient methods to elaborate this scaffold will be key to unlocking its full potential in drug discovery.

Q & A

Q. How can computational tools predict the metabolic fate of this compound?

  • In Silico Models :
  • Use SwissADME to predict CYP-mediated oxidation sites (e.g., aldehyde → carboxylic acid) .
  • Molecular docking (AutoDock Vina) simulates binding to glutathione transferase (GST) for detoxification pathway analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.